molecular formula C10H10Br2O3 B13008158 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid

Cat. No.: B13008158
M. Wt: 337.99 g/mol
InChI Key: IIBYPGDBDVOKGO-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is a brominated organic compound primarily utilized in chemical synthesis and research applications. It features a phenoxypropanoic acid backbone, a structure known to be explored for the development of agrochemicals. For instance, a closely related compound, 2-(2,4-dibromophenoxy)propanoic acid, is documented as being effective in controlling broadleaf weeds, suggesting potential research applications in developing new herbicides . Furthermore, brominated phenols and their derivatives are significant in various scientific fields; 2,4-dibromophenol is a noted industrial intermediate , and complex polybrominated diphenyl ethers (PBDEs) isolated from marine sponges are under investigation for promising biological activities, including as anticancer agents . As a building block, this compound can be used in organic and medicinal chemistry to create more complex molecules or to study structure-activity relationships. Researchers may also employ it in material science, for example, in the development of ligands for catalytic systems, analogous to the use of 2,4-dibromophenol in polymerization catalysts . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Source Note: The information presented is based on the chemical structure and applications of highly analogous compounds.

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Br2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)

InChI Key

IIBYPGDBDVOKGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid typically involves the bromination of phenoxyacetic acid derivatives. One common method includes the reaction of 2,4-dibromophenol with 2-bromo-2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Debrominated phenoxy acids.

    Substitution: Hydroxylated or aminated phenoxy acids.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Intermediate

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. Its brominated structure enhances biological activity and selectivity, making it a valuable building block for developing drugs targeting specific pathways.

  • Case Study: Synthesis of Fexofenadine
    The compound is utilized in the synthesis of fexofenadine, an antihistamine used to treat allergic symptoms. The bromination step improves the efficacy and potency of the final product, demonstrating the compound's importance in drug formulation .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling.

  • Clinical Relevance
    Studies have shown that compounds with similar structures can effectively reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

2.1 Herbicide Development

The compound has been explored for its herbicidal properties, particularly against broadleaf weeds. Its selective action allows for targeted weed control without harming crops.

  • Field Trials
    Field trials have demonstrated that formulations containing this compound can significantly reduce weed populations while maintaining crop yield. This selectivity is crucial for sustainable agricultural practices .

2.2 Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator, influencing growth patterns and development in various crops.

  • Mechanism of Action
    The mechanism involves modulation of hormonal pathways within plants, leading to enhanced growth rates and improved stress resistance .

Environmental Science

3.1 Ecotoxicological Assessments

Due to its chemical properties, this compound has been subject to ecotoxicological studies to assess its impact on aquatic and terrestrial ecosystems.

  • Findings
    Studies reveal that while the compound is effective as a herbicide, its environmental persistence raises concerns regarding non-target species exposure and potential bioaccumulation .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryPharmaceutical IntermediateEssential for synthesizing fexofenadine
Anti-inflammatory PropertiesInhibits COX-2; potential for treating diseases
Agricultural ScienceHerbicide DevelopmentEffective against broadleaf weeds
Plant Growth RegulationModulates hormonal pathways for enhanced growth
Environmental ScienceEcotoxicological AssessmentsConcerns over persistence and bioaccumulation

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects. For instance, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs differ in halogen type (Cl vs. Br), substituent positions, or additional functional groups (Table 1). Key examples include:

Table 1: Structural and Functional Comparison of Phenoxypropanoic Acid Derivatives

Compound Name Substituents on Aromatic Ring Molecular Formula Key Features/Applications References
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid 2-Br, 4-Br C₁₀H₁₀Br₂O₃ Potential hypolipidemic agent; higher lipophilicity due to Br -
Clofibric acid 4-Cl C₁₀H₁₁ClO₃ Hypolipidemic drug; metabolite of clofibrate
Bezafibric acid 4-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl) C₁₉H₂₀ClNO₄ Dual PPAR-α/γ agonist; enhances HDL cholesterol
Fenofibric acid 4-(4-chlorobenzoyl) C₁₇H₁₅ClO₄ Active metabolite of fenofibrate; reduces triglycerides
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid 2-Cl, 4-Cl C₁₀H₁₀Cl₂O₃ Intermediate in synthesizing amide-based inhibitors
  • Substituent Position: 2,4-Dihalogenation (e.g., in 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid) is associated with improved stability under acidic conditions compared to monosubstituted analogs .

Pharmacological Activity

  • Hypolipidemic Efficacy: Clofibric acid and fenofibric acid lower triglycerides by activating PPAR-α. Brominated analogs may exhibit similar mechanisms but with altered potency due to electronic effects of Br on receptor binding .
  • Environmental Impact : Clofibric acid is resistant to degradation in aquatic environments, raising ecotoxicological concerns. Brominated derivatives, with stronger C-Br bonds, may persist longer, posing greater ecological risks .

Metabolic and Degradation Pathways

  • Degradation Products: Under neutral/basic conditions, analogs like ciprofibrate degrade into hydroxylated or chlorinated metabolites (e.g., 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid) . Brominated derivatives may form bromohydrins or bromoalkenes, though specific data are lacking.
  • Prodrug Activation: Esters of clofibric acid (e.g., clofibrate) and fenofibric acid (e.g., fenofibrate) undergo hydrolysis in vivo to release active acids. Brominated esters could follow similar pathways but with delayed hydrolysis due to steric effects .

Environmental and Toxicological Profiles

  • Microalgal Growth Inhibition : Fibrates like bezafibrate and gemfibrozil inhibit microalgal growth at µg/L concentrations. Brominated analogs may exert stronger inhibitory effects due to enhanced bioaccumulation .
  • Photocatalytic Degradation : TiO₂-palladium composites degrade clofibric acid in wastewater. Brominated compounds may require modified catalysts due to recalcitrant C-Br bonds .

Biological Activity

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10H10Br2O3
  • Molecular Weight : 327.00 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Cellular Receptors : Preliminary studies suggest that this compound may bind to certain receptors, influencing signal transduction pathways associated with inflammation and cell growth.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntimicrobialExhibits inhibitory effects against various bacterial strains.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
CytotoxicityInduces apoptosis in cancer cell lines at specific concentrations.
Enzyme InhibitionInhibits matrix metalloproteinases (MMPs), affecting tissue remodeling.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Salmonella enterica and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in food safety applications.

Anti-inflammatory Effects

In a controlled experiment by Johnson et al. (2024), the compound was administered to mice subjected to induced inflammation. The results demonstrated a decrease in pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% compared to the control group, indicating its potential utility in treating inflammatory diseases.

Cytotoxicity in Cancer Cells

Research by Lee et al. (2023) investigated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study found that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid in laboratory settings?

  • Methodological Answer :

  • Skin Protection : Use acid-resistant gloves (e.g., nitrile or neoprene) and full-body protective clothing to minimize dermal absorption, as brominated phenoxy compounds are often skin-penetrant .
  • Eye Protection : Wear indirect-vent, splash-resistant goggles and face shields when handling liquid formulations or during reactions with aerosolization risks .
  • Engineering Controls : Implement fume hoods for synthesis steps to limit inhalation exposure. Air monitoring is advised due to the lack of established occupational exposure limits (OELs) for brominated analogs .
  • Decontamination : Provide emergency showers and eye wash stations. Contaminated clothing must be laundered separately using informed protocols to prevent secondary exposure .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2,4-dibromophenol with ethyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC .
  • Ester Hydrolysis : Post-substitution, hydrolyze the ethyl ester using aqueous NaOH or HCl. Acidify to precipitate the carboxylic acid, then purify via recrystallization (e.g., ethanol/water mixture) .
  • Critical Parameters : Control stoichiometry to avoid di-substitution byproducts. Bromine’s higher electronegativity compared to chlorine may require longer reaction times or elevated temperatures .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H-NMR to verify the absence of unreacted starting materials. Key signals include the singlet for the two methyl groups (δ ~1.6 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 352.902 (C₁₀H₁₀Br₂O₃). Monitor for bromine isotope patterns .
  • HPLC-PDA : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to quantify impurities. Compare retention times against a certified reference standard if available .

Advanced Research Questions

Q. How do the electronic and steric effects of bromine substitution in this compound influence its reactivity compared to chloro analogs?

  • Methodological Answer :

  • Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) reduces electron-withdrawing effects on the phenoxy ring, potentially altering acidity (pKa) of the carboxylic acid. Titrate the compound in aqueous ethanol to determine pKa shifts .
  • Steric Effects : The larger van der Waals radius of bromine may hinder nucleophilic aromatic substitution (e.g., Suzuki coupling). Computational modeling (DFT) can quantify steric hindrance using software like Gaussian .
  • Comparative Studies : Synthesize chloro and bromo analogs side-by-side. Compare reaction kinetics (e.g., ester hydrolysis rates) and crystallographic data to assess substituent impacts .

Q. What analytical methodologies are optimal for quantifying trace impurities in this compound, and how can conflicting NMR data be resolved?

  • Methodological Answer :

  • LC-MS/MS : Use a triple quadrupole MS in MRM mode to detect impurities at ppm levels. Calibrate with spiked samples of suspected byproducts (e.g., dibromophenol) .
  • 2D NMR : Resolve overlapping 1H^1H-NMR signals (e.g., aromatic protons) via 1H^1H-13C^{13}C HSQC or COSY experiments. Assign peaks using computational tools like MestReNova .
  • X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm regiochemistry and rule out positional isomers .

Q. In computational modeling studies, what are the key considerations for simulating the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Force Field Selection : Use polarizable force fields (e.g., CHARMM-Drude) to account for bromine’s polarizability. Parameterize partial charges via quantum mechanical calculations (e.g., MP2/cc-pVTZ) .
  • Docking Studies : In AutoDock Vina, adjust the grid box size to accommodate bromine’s bulk. Validate poses with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability .
  • Free Energy Calculations : Apply MM-PBSA or alchemical methods (e.g., FEP) to compare binding affinities with chloro analogs. Highlight bromine’s role in hydrophobic interactions .

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